molecular formula C11H13N3O2S B2726276 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 793680-14-5

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2726276
CAS RN: 793680-14-5
M. Wt: 251.3
InChI Key: TVUFLDIARTVDDB-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a heterocyclic compound that consists of a five-membered ring containing three nitrogen atoms, one sulfur atom, and one carbon atom . It is known to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities. The presence of the =N-C-S- moiety and strong aromaticity of the 1,3,4-thiadiazole ring are responsible for providing low toxicity and great in vivo stability .

Scientific Research Applications

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-4-9-13-14-11(17-9)12-10(15)8-5-6(2)16-7(8)3/h5H,4H2,1-3H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUFLDIARTVDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(OC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330430
Record name N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718435
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

CAS RN

793680-14-5
Record name N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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